tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate is an organic compound with the chemical formula C₁₂H₁₂BrFN₂O₂S and a molecular weight of 347.21 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 4-bromo-7-fluorobenzo[d]thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzo[d]thiazole ring. Similar compounds include:
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate: This compound has a cyano group instead of a fluorine atom, leading to different chemical properties and applications.
This compound: This compound has a similar structure but different substitution patterns, affecting its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-7-fluoro-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2S/c1-12(2,3)18-11(17)16-10-15-8-6(13)4-5-7(14)9(8)19-10/h4-5H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWXLJNOOFNTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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